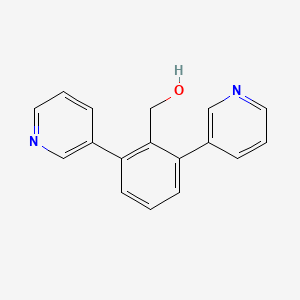
(2,6-Di(pyridin-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Di(pyridin-3-yl)phenyl)methanol is an organic compound characterized by a phenyl ring substituted with two pyridin-3-yl groups at the 2 and 6 positions, and a hydroxyl group attached to the central carbon of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di(pyridin-3-yl)phenyl)methanol typically involves the reaction of 2,6-dibromobenzyl alcohol with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the coupling reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Di(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.
Major Products Formed
Oxidation: Formation of (2,6-Di(pyridin-3-yl)phenyl)ketone.
Reduction: Formation of 2,6-di(pyridin-3-yl)phenylmethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2,6-Di(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of (2,6-Di(pyridin-3-yl)phenyl)methanol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridinyl groups. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Di(pyridin-2-yl)phenyl)methanol: Similar structure but with pyridin-2-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-4-yl)phenyl)methanol: Similar structure but with pyridin-4-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
(2,6-Di(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and material science .
Eigenschaften
Molekularformel |
C17H14N2O |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
(2,6-dipyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C17H14N2O/c20-12-17-15(13-4-2-8-18-10-13)6-1-7-16(17)14-5-3-9-19-11-14/h1-11,20H,12H2 |
InChI-Schlüssel |
BTNYGQNYPWHLIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)CO)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






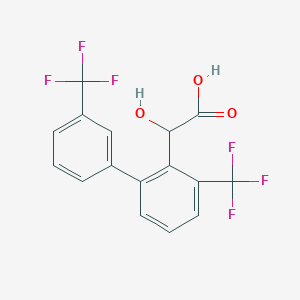
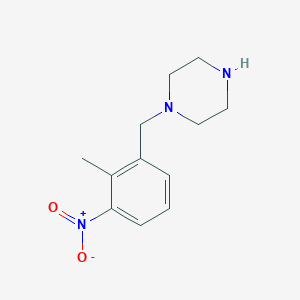
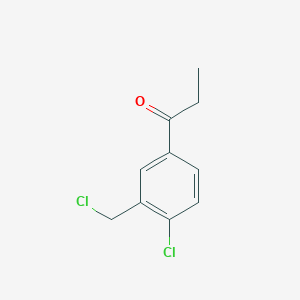

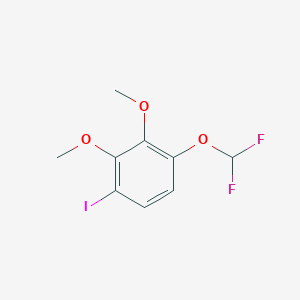
![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)


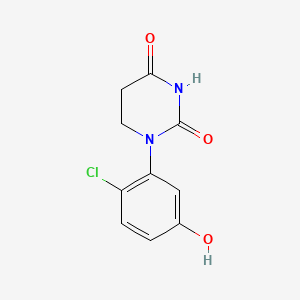
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
